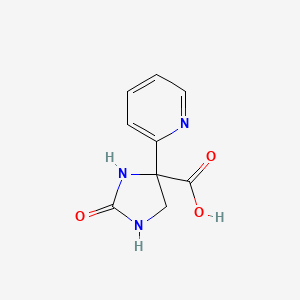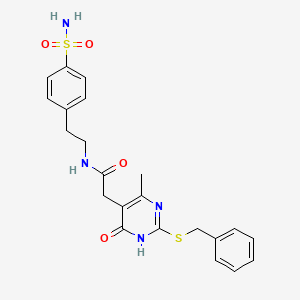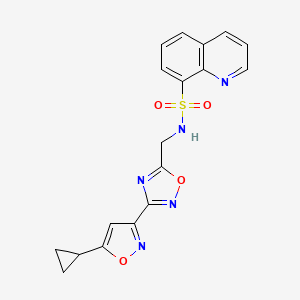![molecular formula C10H7F4NO B2363334 (3E)-1,1,1-trifluoro-4-[(2-fluorofenil)amino]but-3-en-2-ona CAS No. 380430-76-2](/img/structure/B2363334.png)
(3E)-1,1,1-trifluoro-4-[(2-fluorofenil)amino]but-3-en-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one is an organic compound characterized by the presence of trifluoromethyl and fluoroanilino groups
Aplicaciones Científicas De Investigación
(3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one typically involves the reaction of 2-fluoroaniline with a trifluoromethyl ketone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the compound.
Industrial Production Methods
Industrial production of (3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of (3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one include other trifluoromethyl and fluoroanilino derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
(3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one is unique due to its specific combination of trifluoromethyl and fluoroanilino groups, which confer distinct chemical properties and potential applications. Its uniqueness lies in its ability to participate in various chemical reactions and its potential for use in diverse scientific research fields.
Propiedades
Número CAS |
380430-76-2 |
|---|---|
Fórmula molecular |
C10H7F4NO |
Peso molecular |
233.16 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-(2-fluoroanilino)but-3-en-2-one |
InChI |
InChI=1S/C10H7F4NO/c11-7-3-1-2-4-8(7)15-6-5-9(16)10(12,13)14/h1-6,15H |
Clave InChI |
UNXSUDIUJPYWBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)F |
SMILES canónico |
C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate](/img/structure/B2363252.png)
![2-[[2-(4-Bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide](/img/structure/B2363253.png)

![3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2363256.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2363257.png)
![N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2363258.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2363262.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B2363263.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B2363264.png)
![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2363265.png)

![N-(3-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2363271.png)

